1,3-Dioxolan-2-one, 4,4'-(1,4-phenylene)bis[4-methyl-5-methylene-
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Description
1,3-Dioxolan-2-one, 4,4’-(1,4-phenylene)bis[4-methyl-5-methylene- is a complex organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The specific structure of this compound includes a phenylene group, which is a derivative of benzene, and multiple methylene groups. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one derivatives can be synthesized through the reaction of carbonyl compounds with diols in the presence of a Brönsted or Lewis acid catalyst. For instance, the reaction of 1,3-propanediol or 1,2-ethanediol with carbonyl compounds in the presence of toluenesulfonic acid as a catalyst can yield 1,3-dioxolanes . The reaction typically involves refluxing in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: Industrial production of 1,3-dioxolan-2-one derivatives often involves similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the yield and selectivity of the desired product . The reaction conditions are optimized to ensure high purity
Properties
IUPAC Name |
4-methyl-5-methylidene-4-[4-(4-methyl-5-methylidene-2-oxo-1,3-dioxolan-4-yl)phenyl]-1,3-dioxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-9-15(3,21-13(17)19-9)11-5-7-12(8-6-11)16(4)10(2)20-14(18)22-16/h5-8H,1-2H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQNDERCTICFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)C2=CC=C(C=C2)C3(C(=C)OC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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